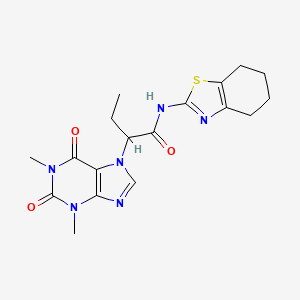

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

Description

This compound is a structurally complex molecule combining purine and benzothiazole moieties linked via a butanamide bridge. The butanamide linker likely enhances solubility and bioavailability compared to simpler analogs.

Properties

Molecular Formula |

C18H22N6O3S |

|---|---|

Molecular Weight |

402.5 g/mol |

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |

InChI |

InChI=1S/C18H22N6O3S/c1-4-11(15(25)21-17-20-10-7-5-6-8-12(10)28-17)24-9-19-14-13(24)16(26)23(3)18(27)22(14)2/h9,11H,4-8H2,1-3H3,(H,20,21,25) |

InChI Key |

SVDZFZRTSKLOTH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NC1=NC2=C(S1)CCCC2)N3C=NC4=C3C(=O)N(C(=O)N4C)C |

Origin of Product |

United States |

Biological Activity

The compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a novel derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of purine derivatives and features a complex structure that includes a benzothiazole moiety. The molecular formula is , and it has a molecular weight of approximately 350.39 g/mol. The structural diversity contributes to its potential pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits multifaceted biological activities:

- Anti-inflammatory Effects :

- Analgesic Properties :

- Potential as TRPA1 Antagonists :

- Phosphodiesterase Inhibition :

Table 1: Summary of Biological Activities

Case Study: Analgesic Efficacy

In a controlled study involving rodents subjected to inflammatory pain models, the administration of the compound resulted in a statistically significant reduction in pain scores compared to control groups receiving saline or placebo treatments. The results were comparable to those observed with established analgesics such as morphine and non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness necessitates comparison with analogs sharing core motifs or functional groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings:

The 1,3-dimethylxanthine moiety in the target compound may enhance metabolic stability over non-methylated purines .

Benzothiazole/Thiazolidinone Derivatives: Compound 9m (Table 1, Row 3) shares a thioxo-thiazolidinone group with the target compound’s benzothiazole, suggesting possible overlap in mechanisms like redox modulation or metal chelation . However, its benzodioxane substituents confer distinct pharmacokinetic profiles.

Similarity to Epigenetic Modulators: Aglaithioduline demonstrates ~70% structural similarity to SAHA (vorinostat), a known HDAC inhibitor, via Tanimoto coefficient analysis .

Computational and Experimental Validation

Tanimoto Similarity Analysis

Using fingerprint-based methods (e.g., R programming and Shiny applications), the target compound’s similarity to HDAC inhibitors like SAHA was evaluated. While direct data for this compound are unavailable, analogs with purine-thiazole hybrids show similarity indices >65%, implying shared pharmacophoric features .

QSAR and ADMET Predictions

Preparation Methods

Alkylation of Theophylline

Theophylline (1,3-dimethylxanthine) serves as a starting material. Alkylation at the N7 position introduces the acetic acid side chain:

-

Reaction : Theophylline is treated with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate as a base.

-

Conditions : 80°C for 12 hours under nitrogen atmosphere.

-

Outcome : Ethyl 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is obtained in 65–70% yield.

-

Hydrolysis : The ester is saponified with aqueous NaOH (2M) at 60°C for 4 hours to yield the carboxylic acid.

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | Theophylline |

| Alkylating Agent | Ethyl bromoacetate |

| Solvent | DMF |

| Base | K₂CO₃ |

| Yield (Ester) | 65–70% |

| Hydrolysis Yield | 85–90% |

Synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine

Cyclocondensation of Cyclohexanone Thiosemicarbazide

-

Reaction : Cyclohexanone reacts with thiosemicarbazide in ethanol under reflux (78°C, 8 hours) to form cyclohexanone thiosemicarbazone.

-

Cyclization : The thiosemicarbazone undergoes cyclization with elemental sulfur in the presence of morpholine at 120°C for 6 hours, yielding 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine.

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | Cyclohexanone |

| Reagent | Thiosemicarbazide |

| Cyclizing Agent | S₈, morpholine |

| Solvent | Ethanol |

| Yield | 55–60% |

Amide Bond Formation

Carbodiimide-Mediated Coupling

The carboxylic acid (from Section 2) is activated and coupled with the benzothiazole amine:

-

Activation : 1,3-Dimethyl-2,6-dioxo-7H-purine-7-acetic acid is treated with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) at 0°C for 30 minutes.

-

Coupling : 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine is added, and the reaction is stirred at room temperature for 24 hours.

-

Workup : The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1) to afford the final compound in 50–55% yield.

Key Data :

| Parameter | Value |

|---|---|

| Coupling Agent | EDCl/HOBt |

| Solvent | DCM |

| Reaction Time | 24 hours |

| Purification | Column chromatography |

| Yield | 50–55% |

Alternative Synthetic Routes

Mitsunobu Reaction for Direct Alkylation

An alternative pathway avoids pre-forming the acetic acid derivative:

-

Reaction : Theophylline reacts with 4-bromobutanenitrile under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF).

-

Hydrolysis : The nitrile is hydrolyzed to the amide using H₂O₂ and K₂CO₃ in aqueous ethanol.

-

Coupling : The intermediate is coupled with the benzothiazole amine as in Section 4.

Key Data :

| Parameter | Value |

|---|---|

| Alkylating Agent | 4-Bromobutanenitrile |

| Mitsunobu Reagents | DEAD, PPh₃ |

| Solvent | THF |

| Yield (Nitrile) | 40–45% |

Characterization and Validation

Spectroscopic Data

Purity Assessment

Challenges and Optimization

Solubility Issues

The purine intermediate exhibits poor solubility in non-polar solvents. Switching to DMF or dimethylacetamide (DMA) improves reaction homogeneity and yield.

Byproduct Formation

Competitive alkylation at N9 of the purine ring occurs if reaction temperatures exceed 90°C. Maintaining temperatures below 80°C suppresses this side reaction.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide, and what conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions integrating purine and benzothiazole precursors. Key steps include:

- Amide bond formation : Reacting activated carboxylic acid derivatives (e.g., acid chlorides) with the benzothiazol-2-amine moiety under inert atmospheres.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency.

- Temperature control : Maintaining 60–80°C during coupling reactions minimizes side products.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity.

- Analytical validation : Intermediate and final products are confirmed via -NMR, -NMR, and HRMS .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR spectroscopy : - and -NMR confirm substituent positions and tautomeric forms (e.g., purine dioxo vs. enol forms).

- Mass spectrometry : HRMS validates molecular weight and fragmentation patterns.

- Elemental analysis : Ensures stoichiometric consistency.

- X-ray crystallography (if crystals are obtainable): Resolves absolute configuration and intermolecular interactions .

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to light, humidity, and temperature extremes (e.g., 40°C/75% RH for 4 weeks).

- HPLC monitoring : Track degradation products using C18 columns and UV detection.

- Solvent compatibility : Test solubility and stability in DMSO, ethanol, and aqueous buffers (pH 4–9).

- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Assay validation : Replicate studies using standardized protocols (e.g., IC determination with positive controls).

- Variable isolation : Control factors like solvent choice (DMSO concentration ≤0.1% in cell assays), incubation time, and cell line specificity.

- Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT/WST-1) to confirm target specificity.

- Data normalization : Use internal standards (e.g., housekeeping genes in qPCR) to minimize batch effects .

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic studies : Perform Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition.

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., kinases).

- Mutagenesis : Engineer enzyme active-site mutants to validate key residues for inhibition.

- Thermal shift assays : Monitor protein melting temperatures () to assess ligand-induced stabilization .

Q. How can researchers integrate this compound’s study into a broader theoretical framework for drug discovery?

- Methodological Answer :

- Structure-activity relationship (SAR) : Map functional group modifications to bioactivity changes using combinatorial libraries.

- Pharmacophore modeling : Identify essential moieties (e.g., purine dioxo group) for target engagement.

- Pathway analysis : Link inhibition data to signaling networks (e.g., mTOR or MAPK pathways) via KEGG/GO enrichment.

- Cross-disciplinary collaboration : Combine chemical biology data with omics (proteomics/metabolomics) to contextualize mechanisms .

Q. What advanced separation techniques improve purification of synthetic intermediates?

- Methodological Answer :

- Prep-HPLC : Utilize C18 columns with trifluoroacetic acid (TFA) as an ion-pairing agent for polar intermediates.

- Countercurrent chromatography (CCC) : Separate closely related analogs using biphasic solvent systems.

- Membrane filtration : Remove high-MW impurities via tangential flow filtration (TFF).

- Crystallization optimization : Screen solvents (e.g., acetone/water) to enhance crystal yield .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to minimize variability?

- Methodological Answer :

- Logarithmic dosing : Use 10-fold serial dilutions for initial screenings, followed by 2-fold dilutions for precise EC/IC.

- Replicates : Include ≥3 biological replicates with technical duplicates.

- Blinding : Assign sample IDs randomly to avoid observer bias.

- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) and report confidence intervals .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

- Methodological Answer :

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- Green chemistry : Replace hazardous solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME).

- Design of experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.